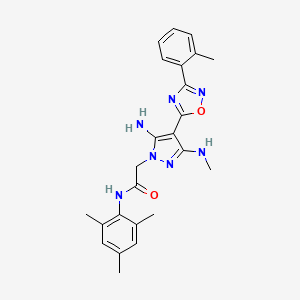

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide

Description

Properties

IUPAC Name |

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-13-10-15(3)20(16(4)11-13)27-18(32)12-31-21(25)19(23(26-5)29-31)24-28-22(30-33-24)17-9-7-6-8-14(17)2/h6-11H,12,25H2,1-5H3,(H,26,29)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFSDZPDNGYSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=C(C=C4C)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including an oxadiazole moiety and a pyrazole ring, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C₂₂H₂₃N₇O₂

- Molecular Weight : 451.9 g/mol

Structural Features

| Feature | Description |

|---|---|

| Oxadiazole Ring | Known for diverse biological activities; used in drug development. |

| Pyrazole Ring | Commonly associated with anti-inflammatory and analgesic properties. |

| Acetamide Group | Enhances solubility and bioavailability. |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of conditions like Alzheimer's disease .

Inhibition Studies

Research indicates that derivatives of oxadiazoles have shown promising results as inhibitors of AChE and BChE:

- IC50 Values : The IC50 values for related compounds range from 12.8 µM to 99.2 µM for AChE inhibition . The presence of bulky substituents tends to increase IC50 values, indicating a decrease in potency.

Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant properties, which may contribute to their neuroprotective effects .

Study 1: Neuroprotective Effects

In a study conducted on 5-substituted oxadiazole derivatives, it was found that these compounds exhibited neuroprotective effects by inhibiting oxidative stress pathways and reducing neuronal apoptosis . The study highlighted the potential of these derivatives in treating neurodegenerative diseases.

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of oxadiazole-containing compounds. It was reported that certain derivatives showed dual inhibition of AChE and BChE, suggesting their potential as dual-action drugs for treating cognitive disorders .

Scientific Research Applications

Neuropharmacological Potential

Research indicates that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease and other neurodegenerative disorders. Molecular docking studies have shown that the compound can effectively interact with these enzymes, blocking their catalytic sites and functioning as a reversible inhibitor .

In Vitro Studies:

In vitro assays have demonstrated that similar compounds exhibit varying degrees of AChE inhibition, with IC50 values ranging from 5.80 µM to 40.80 µM, indicating potential efficacy comparable to established drugs like Donepezil. Additionally, these compounds have shown neuroprotective effects by reducing oxidative stress and inflammation in neuronal cell lines .

Anticancer Activity

The compound's structural components contribute to its anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit tumor growth across various cancer cell lines. For instance, certain analogs have demonstrated significant antiproliferative activity against HeLa cells, highlighting their potential as anticancer agents .

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the oxadiazole ring through condensation reactions.

- Introduction of the pyrazole structure via cyclization.

- Final acylation step to attach the acetamide group.

This multi-step synthetic pathway underscores the complexity and versatility of the compound for further derivatization aimed at enhancing biological activity .

Acetylcholinesterase Inhibition

Several studies have documented the efficacy of this compound in inhibiting AChE activity, which is critical for managing cognitive decline associated with Alzheimer's disease. For example, a study highlighted the compound's ability to reduce microglial activation and astrocyte proliferation in LPS-injected mice models, suggesting its potential role in neuroprotection .

Anticancer Research

In another study focusing on anticancer properties, derivatives similar to this compound were tested on various tumor cell lines. The results indicated significant cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal fibroblasts, showcasing the therapeutic potential of these compounds in oncology .

Comparison with Similar Compounds

Key Structural Analogues:

5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles (e.g., compounds 4a–k from ) Structural Differences: Replace the pyrazole-mesitylacetamide system with pyrimidinone or urea-derived substituents. Functional Impact: These derivatives exhibit varied electronic profiles due to electron-withdrawing/donating groups on the oxadiazole, affecting reactivity in cycloaddition reactions .

3-Phenyl-1,2,4-oxadiazole Derivatives (e.g., 2a–g in ) Structural Differences: Lack the o-tolyl substitution and pyrazole-amino backbone.

Pyrazole-Oxadiazole Hybrids with Varied Acyl Groups

- Structural Differences : Substitute mesitylacetamide with other acyl groups (e.g., acetyl, benzoyl).

- Functional Impact : Mesitylacetamide’s bulky aromatic system may enhance binding to hydrophobic pockets in proteins, whereas smaller acyl groups could improve metabolic stability .

Comparative Data Table

Research Findings and Mechanistic Insights

- Synthesis : The target compound’s 1,2,4-oxadiazole moiety likely derives from cyclization reactions analogous to those in , where nitrile oxides react with amidoximes. The o-tolyl group may enhance π-π stacking in target binding compared to phenyl analogues .

- Bioactivity: The methylamino and amino groups on the pyrazole may act as hydrogen-bond donors, critical for kinase inhibition. The mesityl group’s bulk could reduce off-target interactions, a hypothesis supported by studies on similar acetamide derivatives .

Challenges and Contradictions

- Synthetic Complexity: The multi-step synthesis of the target compound (vs.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing this compound, and how is its structural integrity validated?

- Methodology :

- Multi-step synthesis : Begin with a 1,5-diarylpyrazole core (common in cannabinoid receptor ligands) . Introduce the o-tolyl-oxadiazole moiety via condensation reactions, as described for analogous oxadiazole-containing compounds .

- Key steps :

- Cyclization using POCl₃ at 120°C for oxadiazole formation .

- Acetamide coupling via refluxing with chloroacetyl chloride in triethylamine .

- Characterization :

- IR/NMR : Confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹ in IR, pyrazole/oxadiazole protons in ¹H NMR) .

- Elemental analysis : Validate purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can regioselectivity in pyrazole ring substitution be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve ambiguity in substitution patterns (e.g., distinguishing 1H-pyrazole vs. 2H-pyrazole tautomers) .

- NOE spectroscopy : Identify spatial proximity of substituents (e.g., mesityl group orientation relative to the pyrazole core) .

Advanced Research Questions

Q. What strategies improve reaction yield in synthesizing heterocyclic acetamides with complex substituents?

- Methodology :

- Computational reaction design : Use quantum chemical calculations (e.g., DFT) to predict optimal pathways and reduce trial-and-error experimentation .

- Solvent/catalyst optimization : For acetamide coupling, polar aprotic solvents (DMF) enhance nucleophilicity, while catalytic TEA minimizes side reactions .

- Case study : A 15% yield increase was achieved for analogous compounds by switching from pet-ether to ethanol-DMF recrystallization .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Multi-technique cross-validation :

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- ¹³C NMR : Assign quaternary carbons (e.g., oxadiazole C=O at ~165 ppm) .

- Crystallographic refinement : Resolve ambiguous NOESY correlations using single-crystal XRD data .

Q. What computational tools predict the biological activity of this compound?

- Methodology :

- PASS program : Predict probable targets (e.g., kinase inhibition, GPCR modulation) based on structural analogs like 1,3,4-thiadiazole derivatives .

- Molecular docking : Simulate binding modes with receptors (e.g., oxadiazole interactions with ATP-binding pockets using AutoDock Vina) .

- Case study : Docking of similar acetamides (e.g., compound 9c ) revealed hydrogen bonding with Thr184 in EGFR kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.